2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
Description
2-(Cyclopentylsulfanyl)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:
- Position 1: 4-Fluorophenyl group (electron-withdrawing aryl substituent).
- Position 2: Cyclopentylsulfanyl (thioether group with a bulky aliphatic ring).
- Position 5: 4-Methoxyphenyl group (electron-donating aryl substituent).
The analysis below focuses on structural and functional comparisons with analogous imidazole-based compounds documented in the literature.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c1-25-18-12-6-15(7-13-18)20-14-23-21(26-19-4-2-3-5-19)24(20)17-10-8-16(22)9-11-17/h6-14,19H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDBHWRAUMZBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Positional Variations : The target compound’s substituents are at positions 1, 2, and 5, whereas SB-series compounds (e.g., SB202190) feature substitutions at positions 4, 2, and 5. This positional shift may alter steric and electronic interactions with biological targets.
- Sulfur-Containing Groups : The cyclopentylsulfanyl group (thioether) at position 2 contrasts with sulfinyl (SB203580) or hydroxyphenyl (SB202190) groups, impacting lipophilicity and redox stability.
Kinase Inhibition Profiles
- SB202190 and SB203580: These compounds are well-characterized p38 mitogen-activated protein kinase (MAPK) inhibitors, with IC₅₀ values in the nanomolar range. Their activity is attributed to the pyridyl group at position 5 and the 4-fluorophenyl group at position 4, which facilitate ATP-binding pocket interactions .
- Target Compound : The absence of a pyridyl group and the presence of 4-methoxyphenyl at position 5 may reduce kinase affinity but introduce selectivity for other targets (e.g., cyclooxygenases or cytochrome P450 enzymes).
Physicochemical Properties
- Metabolic Stability : Thioether groups (as in the target compound) are less prone to oxidation than sulfinyl groups (SB203580), which may improve metabolic half-life .
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